1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea -

1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea

Catalog Number: EVT-5861200
CAS Number:
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • Synthesis Analysis: Although specific synthesis methods for this compound are not available in the provided papers, similar aryl ureas are often synthesized through reactions of anilines with isocyanates or by reacting amines with carbamoyl chlorides. [, ]
    • Applications: Given its structure, N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea could be investigated for a variety of therapeutic areas, including:
      • Anticancer Activity: The provided papers highlight the anticancer potential of various urea derivatives. [] Further research could explore if this specific compound exhibits similar activity by targeting specific enzymes or pathways involved in cancer cell growth and proliferation.
      • Anticonvulsant Activity: Some semicarbazones, structurally related to ureas, have shown anticonvulsant activity. [] Investigating the potential of N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea in this area could lead to new therapeutic options for epilepsy and other seizure disorders.
      • Neurological Disorders: Compounds targeting specific receptors in the central nervous system, like dopamine or adenosine receptors, have shown promise in treating Parkinson's disease and cognitive impairments. [, ] Research could explore if N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea interacts with these receptors.
  • Materials Science:

    • Molecular Structure Analysis: Understanding the molecular structure and conformation of the compound is crucial for designing materials with desired properties. Techniques like X-ray crystallography and computational modeling can provide valuable insights. [, , , , , ]
    • Physical and Chemical Properties Analysis: Properties such as melting point, thermal stability, and optical properties are critical for evaluating its suitability for specific applications. []
    • Applications: N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea could be investigated for:
      • Liquid crystal applications: Similar compounds containing aromatic rings and flexible linkers have exhibited liquid crystalline properties. [] This compound could potentially be incorporated into liquid crystal displays or other optoelectronic devices.

N-Benzoyl-N’-(4-fluorophenyl)thiourea Derivatives

Compound Description: These compounds, particularly N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea, are highlighted for their predicted anticancer activity and low toxicity in silico []. This activity is attributed to the inhibition of the Sirtuin1 enzyme (SIRT1), leading to the overexpression of the p53 gene involved in cell cycle regulation [].

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, these derivatives share a pharmacophore group (the urea derivative) known for anticancer activity []. This shared pharmacophore suggests potential similarities in their mechanism of action, specifically targeting pathways relevant to cancer cell growth and proliferation. Both the target compound and N-benzoyl-N’-(4-fluorophenyl)thiourea derivatives contain the 4-fluorophenyl moiety, indicating a possible contribution of this group to their biological activity.

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism []. Its radiolabeled form, [(18)F]IDO5L, is investigated as a potential positron emission tomography (PET) probe for imaging IDO1 expression [].

Relevance: This compound shares the 4-fluorophenyl moiety with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, albeit with an additional chlorine atom at the 3-position []. The presence of this shared structural element suggests these compounds might exhibit similar physicochemical properties. Furthermore, the use of [(18)F]IDO5L as a PET probe highlights the potential of radiolabeled analogs of N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea for imaging studies.

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 acts as a selective and orally efficacious inhibitor of the Met kinase superfamily, which plays a critical role in cancer cell growth and survival []. Notably, it demonstrated significant antitumor activity in a xenograft model of human gastric carcinoma [].

Relevance: BMS-777607 shares the 4-fluorophenyl group with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, suggesting potential similarities in their physicochemical properties and possibly their binding affinities to specific targets []. Moreover, both compounds target pathways related to cancer, albeit through different mechanisms. BMS-777607's success in preclinical studies highlights the potential of developing targeted therapies based on structural analogs of N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea for various diseases, including cancer.

1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines

Compound Description: This series of compounds, which includes the drug astemizole (Hismanal), exhibits antihistaminic activity []. This activity is primarily attributed to their ability to block the action of histamine, a chemical mediator involved in allergic reactions.

Relevance: These compounds share the (4-fluorophenyl)methyl structural motif with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea []. While the core structures differ, this shared feature suggests that the (4-fluorophenyl)methyl group might contribute to their binding affinity and pharmacological activity. The discovery of astemizole within this series highlights the potential of developing pharmaceutical agents from compounds sharing structural similarities with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea.

N-Substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane Analogues

Compound Description: These compounds are recognized for their inhibitory activity against the dopamine transporter (DAT) [, ]. They exhibit varying degrees of selectivity for DAT over muscarinic receptors, a crucial factor in developing drugs targeting dopaminergic pathways with reduced side effects [, ].

Relevance: These compounds share the 4-fluorophenyl group with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, suggesting potential similarities in their physicochemical properties [, ]. While the core structures and target receptors differ, the shared presence of this group points to a potential role in influencing binding affinities and pharmacological profiles. The exploration of these analogs highlights the importance of structural modifications in fine-tuning the activity and selectivity of compounds for specific therapeutic targets.

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

Compound Description: This compound acts as an orally bioavailable KCNQ2 opener, potentially useful for treating disorders associated with KCNQ2 channel dysfunction, such as epilepsy []. It was specifically designed to avoid CYP3A4 metabolism-dependent inhibition, a common problem with related compounds [].

Relevance: This compound shares the 4-fluorophenyl group with N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea []. Although their core structures and biological targets differ, the shared group suggests potential similarities in their physicochemical properties. This example highlights the versatility of the 4-fluorophenyl group in medicinal chemistry and its incorporation into diverse chemical scaffolds for developing therapeutics targeting various diseases.

N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea (1) and its Deuterated Analogue (12)

Compound Description: Compound 1 and its deuterated analogue 12 exhibit gastric antisecretory activity, making them potential candidates for treating ulcers or other gastric acid-related disorders []. Replacing specific hydrogen atoms with deuterium in compound 12 was found to slow down its metabolism, leading to improved potency compared to the non-deuterated form [].

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, these compounds belong to the urea derivative chemical class, sharing the core urea moiety []. This structural similarity indicates a potential for overlapping pharmacological activities, particularly in areas like gastric acid secretion. Furthermore, the successful application of deuterium substitution in enhancing the potency of compound 12 provides valuable insight for potential modifications to N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea to modulate its metabolic stability and activity.

Properties

Product Name

1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea

IUPAC Name

1-(4-fluorophenyl)-3-(pyridin-4-ylmethyl)urea

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

InChI

InChI=1S/C13H12FN3O/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18)

InChI Key

VRACOZNWSSHEAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.